1,2,3,4-四氢吖啶-9-羧酸甲酯

描述

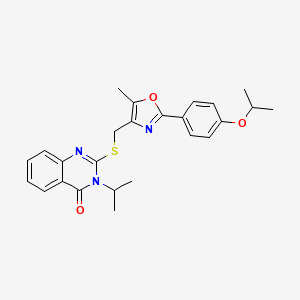

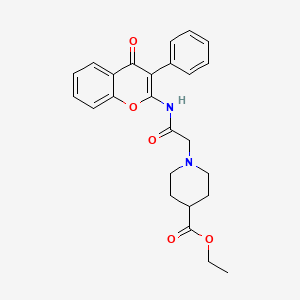

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as THA , is a heterocyclic compound with a fused acridine ring system. It has been actively researched as a prospective therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections . The compound’s structure consists of a tetrahydroacridine core with a carboxylate group attached at position 9.

Synthesis Analysis

The synthetic methods for preparing acridine derivatives involve various steps. For THA, specific synthetic pathways would need to be explored in relevant literature. Researchers have focused on scaffold advancements and modifications to enhance the applicability of acridine derivatives .

Molecular Structure Analysis

The molecular structure of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate features a planar acridine core with a carboxylate substituent at position 9. The three aromatic rings in THA contribute to its biological activity, especially its interaction with DNA .

Chemical Reactions Analysis

THA’s chemical reactivity and reactions would depend on its functional groups and substituents. Investigating its behavior under various conditions and its reactivity with other molecules is crucial for understanding its potential applications .

科学研究应用

腐蚀抑制

1,2,3,4-四氢吖啶-9-羧酸甲酯,特别是它的衍生物,在腐蚀抑制方面显示出有效性。例如,吐温-80 和 1,2,3,4-四氢吖啶的协同效应,包括 9-(4-氯苯基)-2-甲基-1,2,3,4-四氢吖啶 (CMT) 等变体,已被发现强烈抑制酸性环境中的低碳钢腐蚀。当这些化合物联合使用而不是单独使用时,观察到这种抑制作用更有效 (Zhang et al., 2019)。

乙酰胆碱酯酶抑制

1,2,3,4-四氢吖啶-9-羧酸甲酯的几种衍生物已被研究其抑制乙酰胆碱酯酶的能力,乙酰胆碱酯酶是一种与阿尔茨海默病病理相关的酶。与它们的单体形式相比,该类别中的化合物已被证明是对乙酰胆碱酯酶的显著更有效和选择性抑制剂。这种潜力使它们对于探索阿尔茨海默病的治疗方法具有价值 (Pang et al., 1997)。

对心脏钾通道的影响

9-氨基-1,2,3,4-四氢吖啶,一种类似的化合物,已被研究其对心脏钾通道的影响。观察到它延长跨膜动作电位并降低心肌膜电流中的平台幅度,表明它对心脏功能的潜在影响 (Osterrieder, 1987)。

化学合成和反应

1,2,3,4-四氢吖啶-9-羧酸甲酯骨架已用于各种化学合成和反应研究。例如,其衍生物已被用于制备非天然氨基酸和探索 C(sp3)–H 和 C(sp2)–H 键的烷基化研究 (Zhu et al., 2014)。

潜在的阿尔茨海默病疗法

1,2,3,4-四氢吖啶的衍生物已被合成并评估其在阿尔茨海默病中的治疗潜力。这些化合物已显示出抑制乙酰胆碱酯酶并在预测阿尔茨海默病的模型中表现出活性 (Shutske et al., 1989)。

理论化学应用

1,2,3,4-四氢吖啶-9-羧酸甲酯及其衍生物已成为理论化学研究的主题。这些研究提供了对这些化合物的结构、反应性和稳定性的见解,有助于我们了解它们的化学性质和潜在应用 (Pop et al., 1989)。

作用机制

Target of Action

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, a derivative of acridine, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . The primary targets of this compound are enzymes such as acetylcholinesterase .

Mode of Action

The mode of action of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is primarily through the inhibition of acetylcholinesterase . This compound has been shown to have stronger inhibitory effects on acetylcholinesterase than their analogues . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is also a principal mode of action of acridine derivatives .

Biochemical Pathways

The inhibition of acetylcholinesterase by Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain . This compound’s ability to cross the blood-brain barrier further enhances its effects on the cholinergic pathway .

Pharmacokinetics

Its ability to cross the blood-brain barrier suggests that it has good bioavailability in the brain .

Result of Action

The inhibition of acetylcholinesterase by Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate leads to an increase in the concentration of acetylcholine in the brain. This can result in improved cognitive function, making this compound a potential therapeutic agent for disorders like Alzheimer’s disease .

生化分析

Biochemical Properties

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with DNA and related enzymes. It is known to intercalate into double-stranded DNA, a process driven by charge transfer and π-stacking interactions . This intercalation can disrupt the helical structure of DNA, affecting various biological processes. The compound also interacts with enzymes such as topoisomerases, which are involved in DNA replication and repair . These interactions can inhibit the activity of these enzymes, leading to potential therapeutic effects in cancer treatment.

Cellular Effects

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce cytotoxicity by intercalating into DNA and disrupting essential cellular functions . This disruption can lead to apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. Additionally, the compound can influence cell signaling pathways and gene expression, further contributing to its anti-cancer effects . In neurodegenerative diseases, it may help protect neurons by inhibiting enzymes that break down neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves several key processes. At the molecular level, the compound binds to DNA through intercalation, which can inhibit the activity of DNA-related enzymes such as topoisomerases . This inhibition can prevent DNA replication and repair, leading to cell death in rapidly dividing cancer cells. Additionally, the compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can increase acetylcholine levels in the brain, potentially providing therapeutic benefits in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and continued disruption of DNA processes .

Dosage Effects in Animal Models

The effects of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or protecting neurons . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is involved in several metabolic pathways. The compound can undergo phase I metabolic reactions, including oxidation and reduction, which are catalyzed by enzymes such as cytochrome P450 . These reactions can produce metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and related enzymes . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is crucial for its activity and function. The compound is known to localize in the nucleus, where it can intercalate into DNA and inhibit the activity of DNA-related enzymes . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by ensuring that it reaches its intended targets within the cell.

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIINMWIYQHIFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55618-86-5 | |

| Record name | METHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)

![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)

![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)